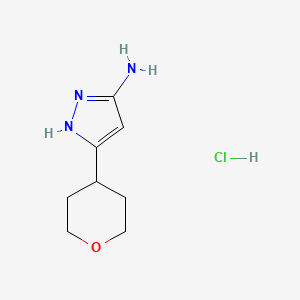
5-Amino-3-(4-tetrahydropyranyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876522 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876522 typically involves a multi-step process that includes the use of specific reagents and catalysts. One common method involves the reaction of precursor compounds under controlled conditions to form the desired product. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of MFCD32876522 is scaled up using large reactors and continuous flow processes. This allows for the efficient and cost-effective production of the compound in large quantities. The industrial methods often involve the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and performance of the final product.
Chemical Reactions Analysis
Types of Reactions: MFCD32876522 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32876522 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are tailored to promote the desired transformation while minimizing side reactions.
Major Products Formed: The major products formed from the reactions of MFCD32876522 depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
MFCD32876522 has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, MFCD32876522 is investigated for its potential therapeutic properties, including its ability to modulate specific biological targets. Additionally, in industry, the compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of MFCD32876522 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The precise mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
MFCD32876522 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their reactivity, stability, or biological activity. Some examples of similar compounds include those with analogous functional groups or similar molecular frameworks. The unique properties of MFCD32876522, such as its specific reactivity or binding affinity, distinguish it from these related compounds.
Conclusion
MFCD32876522 is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it a useful tool for studying biochemical pathways, developing new materials, and exploring potential therapeutic applications. The detailed understanding of its preparation methods, chemical reactions, and mechanism of action provides a solid foundation for further research and development in various fields.
Properties
Molecular Formula |
C8H14ClN3O |
|---|---|
Molecular Weight |
203.67 g/mol |
IUPAC Name |
5-(oxan-4-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H13N3O.ClH/c9-8-5-7(10-11-8)6-1-3-12-4-2-6;/h5-6H,1-4H2,(H3,9,10,11);1H |
InChI Key |
LQLPPHFLXBJJSB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


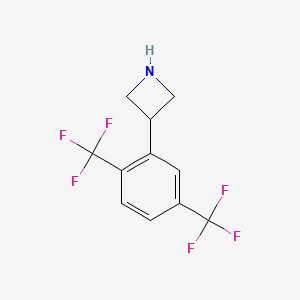
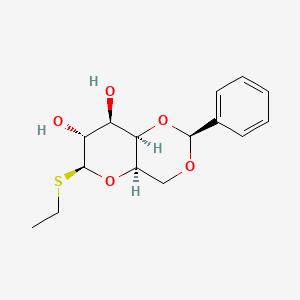
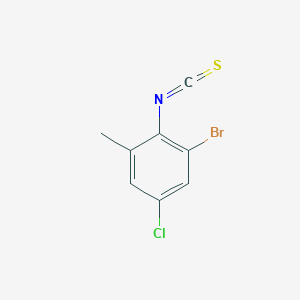
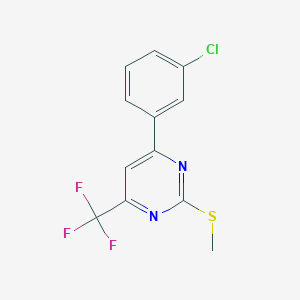
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoic acid](/img/structure/B13715082.png)

![7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13715093.png)

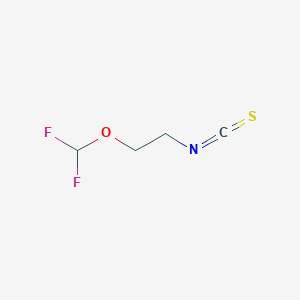
![3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid tert butyl ester](/img/structure/B13715114.png)

![2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B13715133.png)


